Benzyl 2-chloro-4-nitrobenzoate
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Overview
Description
Benzyl 2-chloro-4-nitrobenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a benzyl group attached to the ester functionality, along with a chlorine atom and a nitro group substituted on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-chloro-4-nitrobenzoate typically involves a multi-step process. One common method includes the nitration of benzyl benzoate to introduce the nitro group, followed by chlorination to add the chlorine atom. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid for nitration, and thionyl chloride or phosphorus pentachloride for chlorination .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: Benzyl 2-chloro-4-nitrobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride in methanol.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions.
Major Products:
Substitution: Benzyl 2-amino-4-nitrobenzoate or Benzyl 2-thio-4-nitrobenzoate.
Reduction: Benzyl 2-chloro-4-aminobenzoate.
Hydrolysis: 2-chloro-4-nitrobenzoic acid and benzyl alcohol.
Scientific Research Applications
Benzyl 2-chloro-4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzyl 2-chloro-4-nitrobenzoate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules. The ester functionality allows for hydrolysis, releasing active compounds that can further participate in biochemical pathways. The chlorine atom can facilitate electrophilic aromatic substitution reactions, making the compound a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Benzyl 2-chloro-4-aminobenzoate: Similar structure but with an amino group instead of a nitro group.
Benzyl 2-methyl-4-nitrobenzoate: Similar structure but with a methyl group instead of a chlorine atom.
Benzyl 2-chloro-4-hydroxybenzoate: Similar structure but with a hydroxyl group instead of a nitro group.
Uniqueness: Benzyl 2-chloro-4-nitrobenzoate is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The presence of both electron-withdrawing (nitro and chlorine) and electron-donating (benzyl) groups allows for diverse chemical transformations, making it a valuable compound in synthetic chemistry .
Properties
CAS No. |
250790-07-9 |
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Molecular Formula |
C14H10ClNO4 |
Molecular Weight |
291.68 g/mol |
IUPAC Name |
benzyl 2-chloro-4-nitrobenzoate |
InChI |
InChI=1S/C14H10ClNO4/c15-13-8-11(16(18)19)6-7-12(13)14(17)20-9-10-4-2-1-3-5-10/h1-8H,9H2 |
InChI Key |
JLNUYOHCHLBNLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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